molecular formula C18H20FN5O3S B2982310 2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 1251580-47-8

2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide

Cat. No. B2982310
CAS RN: 1251580-47-8
M. Wt: 405.45
InChI Key: OEIRWTMRAZYCHE-UHFFFAOYSA-N
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Description

2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C18H20FN5O3S and its molecular weight is 405.45. The purity is usually 95%.
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Scientific Research Applications

Neurokinin Receptor Inhibition

Fezolinetant acts as an inhibitor of neurokinin receptors . These receptors are involved in numerous physiological processes, including pain perception, stress response, and regulation of the endocrine system. By inhibiting these receptors, Fezolinetant can be used to study the pathways of neurokinin in the body and develop treatments for conditions like depression, anxiety, and chronic pain.

Tachykinin Receptor Modulation

The modulation of tachykinin receptors is another significant application of Fezolinetant . These receptors play a role in the contraction of smooth muscles, vasodilation, and inflammatory responses. Research involving Fezolinetant can lead to a better understanding of respiratory and gastrointestinal disorders, as well as the development of new therapeutic agents.

Anticancer Activity

Compounds with structural similarities to Fezolinetant have shown potential in anticancer research . The ability to modulate signaling pathways and induce apoptosis in cancer cells makes this class of compounds valuable for developing novel oncology treatments.

Antimicrobial Properties

The triazolopyrazine core of Fezolinetant is structurally related to molecules that exhibit antimicrobial properties . This suggests that Fezolinetant could be used to explore new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance.

Solar Cell Efficiency Improvement

In the field of renewable energy, derivatives of Fezolinetant-like compounds have been used to enhance the efficiency and stability of perovskite solar cells . The optimization of film morphology and energy level alignment at the perovskite interface is crucial for improving solar cell performance.

Antiviral Research

Indole derivatives, which share a similar molecular framework with Fezolinetant, have been identified as potent antiviral agents . This opens up possibilities for Fezolinetant to be used in the study and development of new treatments for viral infections.

Enzyme Inhibition

Fezolinetant and its analogs can act as enzyme inhibitors, targeting specific enzymes involved in disease processes . This application is vital for understanding disease mechanisms and creating drugs that can modulate enzyme activity.

Neurological Disorders Treatment

Due to its interaction with neurokinin and tachykinin receptors, Fezolinetant has potential applications in treating neurological disorders . It could be instrumental in developing therapies for conditions such as epilepsy, Parkinson’s disease, and other neurodegenerative diseases.

properties

IUPAC Name

2-[[7-[(2-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3S/c1-27-10-4-7-20-15(25)12-28-18-22-21-16-17(26)23(8-9-24(16)18)11-13-5-2-3-6-14(13)19/h2-3,5-6,8-9H,4,7,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIRWTMRAZYCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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